![molecular formula C12H26O2Si B14203874 tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane CAS No. 850440-36-7](/img/structure/B14203874.png)
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethoxybutenyl group, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate ethoxybutenyl precursor. The reaction typically requires the presence of a base such as imidazole and is carried out in a solvent like methylene chloride . The reaction conditions must be carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the ethoxybutenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce modified ethoxybutenyl compounds.
Scientific Research Applications
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane exerts its effects involves interactions with various molecular targets. The tert-butyl and dimethylsilane groups provide steric hindrance, influencing the reactivity and stability of the compound. The ethoxybutenyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane: This compound features a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
tert-Butyl[(1-isopropyl-2-methylprop-1-en-1-yl)oxy]dimethylsilane: The presence of an isopropyl group alters the steric and electronic properties compared to the ethoxybutenyl derivative.
Uniqueness
tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxybutenyl group offers versatility in chemical transformations, while the tert-butyl and dimethylsilane groups contribute to the compound’s stability and steric properties.
Properties
CAS No. |
850440-36-7 |
|---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
tert-butyl-(1-ethoxybut-1-enoxy)-dimethylsilane |
InChI |
InChI=1S/C12H26O2Si/c1-8-10-11(13-9-2)14-15(6,7)12(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
KTCLFIMUGDXROX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(OCC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


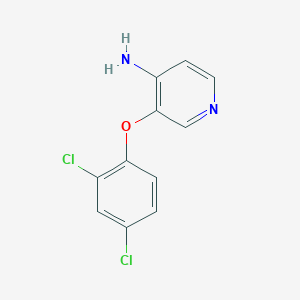
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
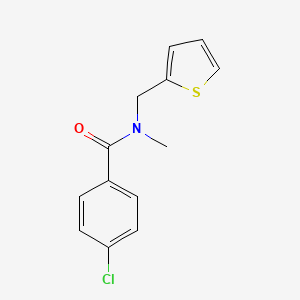
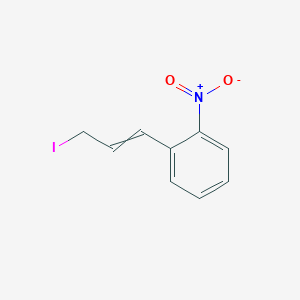
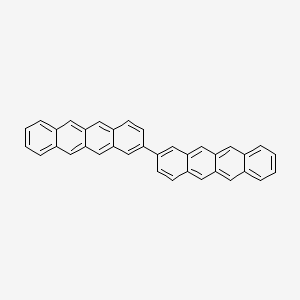
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
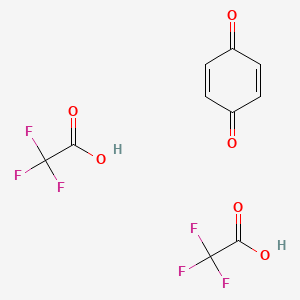
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
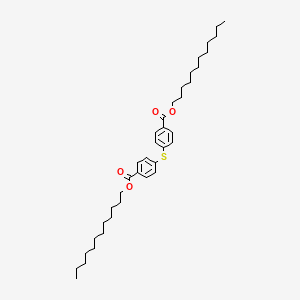
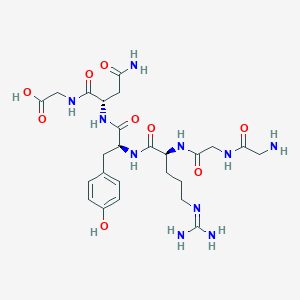

![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
